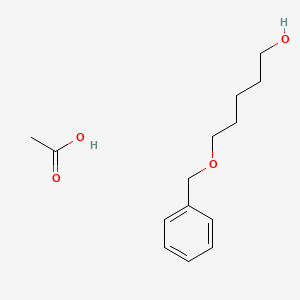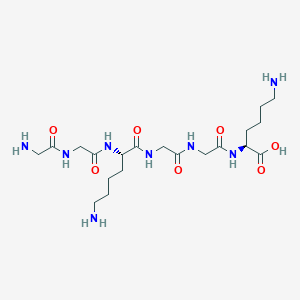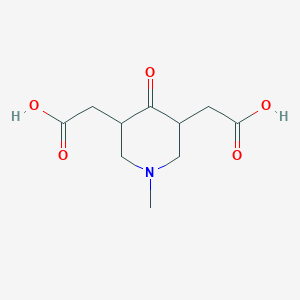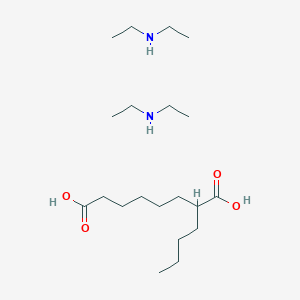
2-Methylpropyl 4-bromo-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 4-bromo-3-hydroxybutanoate is an organic compound that features a bromine atom, a hydroxyl group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-bromo-3-hydroxybutanoate can be achieved through several methods. One common approach involves the reduction of methyl 4-bromo-3-oxobutyrate using specific enzymes. For instance, the reduction can be catalyzed by Penicillium citrinum β-keto ester reductase and Leifsonia sp. alcohol dehydrogenase, which convert methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes using engineered Escherichia coli transformants. These processes are designed to enhance the thermostability and enantioselectivity of the enzymes involved, making the production more efficient and suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used to replace the bromine atom.
Major Products
Oxidation: The major product is 2-Methylpropyl 4-bromo-3-oxobutanoate.
Reduction: The major product is 2-Methylpropyl 4-bromo-3-hydroxybutanol.
Substitution: The major products depend on the nucleophile used, such as 2-Methylpropyl 4-azido-3-hydroxybutanoate or 2-Methylpropyl 4-cyano-3-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 4-bromo-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly statins.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes and molecular targets. For example, in the reduction process, the compound acts as a substrate for β-keto ester reductase and alcohol dehydrogenase, which catalyze the conversion to its hydroxy form
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-hydroxybutanoate: Similar in structure but contains a chlorine atom instead of bromine.
4-Fluoro-3-hydroxybutanoate: Contains a fluorine atom instead of bromine.
4-Iodo-3-hydroxybutanoate: Contains an iodine atom instead of bromine.
Uniqueness
2-Methylpropyl 4-bromo-3-hydroxybutanoate is unique due to its bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing effects influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.
Eigenschaften
CAS-Nummer |
828276-61-5 |
|---|---|
Molekularformel |
C8H15BrO3 |
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
2-methylpropyl 4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15BrO3/c1-6(2)5-12-8(11)3-7(10)4-9/h6-7,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
YESMJJJASVCVPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)CC(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)

![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)




![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
